molecular formula C10H9BrN2O B11864601 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11864601
M. Wt: 253.09 g/mol
InChI Key: ZXVFHDBHYXBUFC-UHFFFAOYSA-N
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Description

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the 2nd position on the pyrido[1,2-a]pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is typically carried out at 130°C in DMF (dimethylformamide) and involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Chalcogenation: Reagents such as aryl thiols and aryl selenols are used under mild reaction conditions.

Major Products

Scientific Research Applications

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. Preliminary studies suggest that it may act through a radical mechanistic pathway during its chemical transformations . detailed studies on its biological mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and potential therapeutic agents.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

7-bromo-2-ethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H9BrN2O/c1-2-8-5-10(14)13-6-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3

InChI Key

ZXVFHDBHYXBUFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C=C(C=CC2=N1)Br

Origin of Product

United States

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